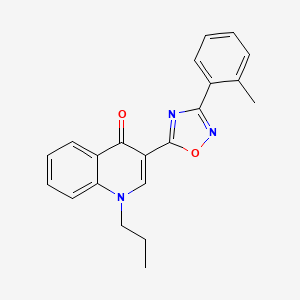

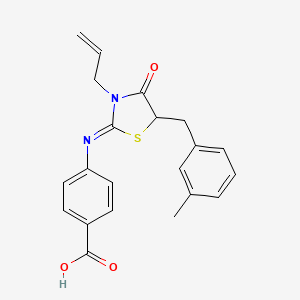

![molecular formula C9H15N B2480797 9-Azadispiro[3.0.35.24]decane CAS No. 2416237-48-2](/img/structure/B2480797.png)

9-Azadispiro[3.0.35.24]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related dispiro compounds like Dispiro[2.1.3.2]decane has been achieved through methods starting from simpler cyclic precursors such as methylenecyclopropane, employing a series of steps that efficiently construct the spiro framework (Baldwin & Shukla, 1999). Another approach involves the ultrasound-promoted one-pot synthesis of spiro compounds, demonstrating advantages such as higher yields and shorter reaction times (Li, Zhai, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of 9-Azadispiro[3.0.35.24]decane, while not directly available, can be inferred from studies on similar dispiro compounds. For example, the linear Dispiro Decanes involve azides reacting with diamino carbene analogues to form compounds with multiple four-membered rings, which are characterized by X-ray and spectroscopic methods (Neumann & Obloh, 2010).

Chemical Reactions and Properties

Spirocyclic compounds often exhibit unique reactivity due to their strained ring systems and the presence of spiro junctions. For instance, the reactivity of spiro compounds with azadienes in palladium-catalyzed cycloaddition reactions highlights the potential for constructing complex spirocyclic frameworks with high stereocontrol, providing access to enantioenriched spirocycles (Liu, Yang, & Li, 2021).

科学的研究の応用

Synthesis and Derivatives

- Asymmetric Synthesis : Spiro-piperidine derivatives, including 5-Aza-spiro-[3,5] nonane and 6-aza-spiro-[4,5] decane derivatives, have been synthesized from oxazolopiperidine synthon via alkylation and cyclisation under dissolving metal conditions (Ribeiro et al., 1994).

Chemical Properties and Reactions

- Linear Dispiro Decanes and Tetrazolines : Azides react with diaminostannylene or diaminogermylene to produce distannadispiro[3.1.3.1]decanes or digerma analogues, characterized by X-ray and spectroscopic methods (Neumann & Obloh, 2010).

- Long-range Intervalence Electron Tunneling : Studies on spiro binuclears with varying ring numbers, such as dispiro[3.1.3.1]decane, reveal insights into electron tunneling and its application in long-range tunneling comparable to solid matrices and biological systems (Stein, Lewis & Seitz, 1982).

Medical and Biological Applications

- Antiarthritic and Immunosuppressive Activity : Substituted azaspiro[4.5]decane analogues of spirogermanium demonstrate antiarthritic and immunosuppressive activity, suggesting potential applications in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Synthesis of Nitroxides

- Synthesis of Nitroxides for PELDOR Measurements : Nitroxides of 7-azadispiro[5.1.5.2]pentadecane demonstrate high stability and suitability for PELDOR distance measurements, indicating their applicability in detailed molecular studies (Kirilyuk et al., 2012).

Material Science and Engineering

- Ionic Liquids with Spiro Cations : Metal-containing ionic liquids with spiro cations like 2-oxo-5-azoniaspiro[4.4]nonane demonstrate unique crystal structures and thermal properties, essential for material science applications (Zakharov et al., 2021).

Ultrasound-Promoted Synthesis

- One-Pot Synthesis under Ultrasound Irradiation : The ultrasound-promoted synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione demonstrates a method that offers advantages like shorter reaction times and higher yields (Li, Zhai & Chen, 2010).

Safety and Hazards

特性

IUPAC Name |

9-azadispiro[3.0.35.24]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-8(4-1)7-10-9(8)5-2-6-9/h10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOZEPDTRKWOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC23CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)